molecular formula C8H7NO4 B14858719 Methyl 4-formyl-6-hydroxypyridine-2-carboxylate

Methyl 4-formyl-6-hydroxypyridine-2-carboxylate

Cat. No.: B14858719
M. Wt: 181.15 g/mol
InChI Key: IRTPRFXOXUNQJX-UHFFFAOYSA-N
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Description

Methyl 4-formyl-6-hydroxypyridine-2-carboxylate is an organic compound belonging to the pyridinecarboxylate family It is characterized by a pyridine ring substituted with a formyl group at the 4-position, a hydroxyl group at the 6-position, and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-6-hydroxypyridine-2-carboxylate can be achieved through several methods. One common approach involves the formylation of 6-hydroxypyridine-2-carboxylate using formylating agents such as formic acid or formamide under acidic conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the 4-position of the pyridine ring.

Another method involves the oxidation of 4-methyl-6-hydroxypyridine-2-carboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. This oxidation process converts the methyl group at the 4-position to a formyl group, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-6-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group at the 6-position can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: 4-carboxy-6-hydroxypyridine-2-carboxylate.

    Reduction: 4-hydroxymethyl-6-hydroxypyridine-2-carboxylate.

    Substitution: Various substituted pyridinecarboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-6-hydroxypyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The hydroxyl and carboxylate groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-formyl-2-pyridinecarboxylate: Similar structure but with the formyl group at the 6-position instead of the 4-position.

    Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate: Contains an ethyl group at the 2-position instead of a formyl group at the 4-position.

    Methyl 2-chloropyridine-4-carboxylate: Contains a chlorine atom at the 2-position instead of a hydroxyl group at the 6-position.

Uniqueness

Methyl 4-formyl-6-hydroxypyridine-2-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

methyl 4-formyl-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(4-10)3-7(11)9-6/h2-4H,1H3,(H,9,11)

InChI Key

IRTPRFXOXUNQJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=O)N1)C=O

Origin of Product

United States

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